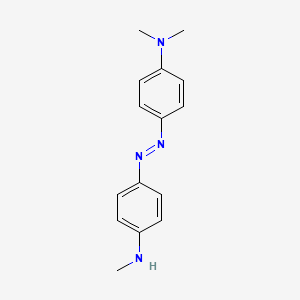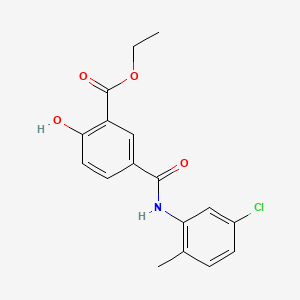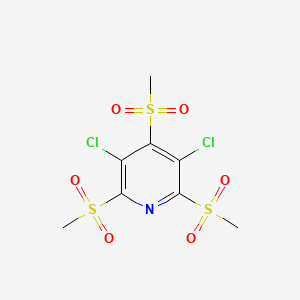
3,5-Dichloro-2,4,6-tris(methylsulfonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-2,4,6-tris(methylsulfonyl)pyridine is a chlorinated heterocyclic compound with significant applications in organic synthesis. This compound is characterized by its pyridine ring substituted with chlorine atoms at positions 3 and 5, and methylsulfonyl groups at positions 2, 4, and 6. The presence of these substituents imparts unique chemical properties, making it a valuable intermediate in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2,4,6-tris(methylsulfonyl)pyridine typically involves the chlorination of a pyridine derivative followed by the introduction of methylsulfonyl groups. One common method involves the reaction of 3,5-dichloropyridine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-2,4,6-tris(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The methylsulfonyl groups can participate in oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, sulfoxides, sulfones, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,5-Dichloro-2,4,6-tris(methylsulfonyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-2,4,6-tris(methylsulfonyl)pyridine involves its ability to undergo nucleophilic substitution and coupling reactions. The electron-deficient nature of the pyridine ring, due to the presence of chlorine and methylsulfonyl groups, makes it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic pathways to form new chemical bonds and create complex molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-2,4,6-trifluoropyridine: Similar in structure but with fluorine atoms instead of methylsulfonyl groups.
Pentachloropyridine: Contains five chlorine atoms on the pyridine ring.
3-Chloro-2,4,5,6-tetrafluoropyridine: Another polyhalogenated pyridine derivative.
Uniqueness
3,5-Dichloro-2,4,6-tris(methylsulfonyl)pyridine is unique due to the presence of both chlorine and methylsulfonyl groups, which impart distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications in various fields, making it a valuable compound in organic synthesis and industrial processes.
Propiedades
Número CAS |
32234-63-2 |
|---|---|
Fórmula molecular |
C8H9Cl2NO6S3 |
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
3,5-dichloro-2,4,6-tris(methylsulfonyl)pyridine |
InChI |
InChI=1S/C8H9Cl2NO6S3/c1-18(12,13)6-4(9)7(19(2,14)15)11-8(5(6)10)20(3,16)17/h1-3H3 |
Clave InChI |
PPDGREIILNYCMD-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C(=NC(=C1Cl)S(=O)(=O)C)S(=O)(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14674895.png)
![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)

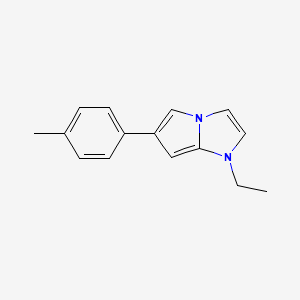
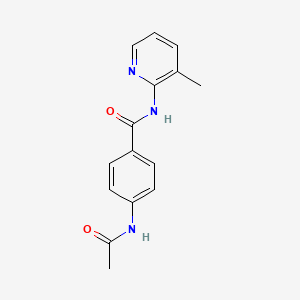
![6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14674921.png)




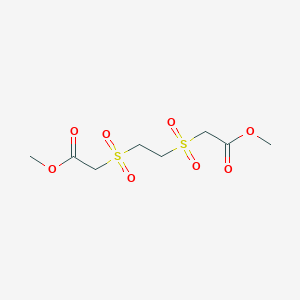
![3-Oxospiro[benzimidazol-3-ium-2,1'-cyclohexan]-1(3H)-olate](/img/structure/B14674970.png)
